molecular formula C15H17NO3 B11574941 3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid

3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid

Cat. No.: B11574941
M. Wt: 259.30 g/mol
InChI Key: XEGGEBDBXPBQLS-FMIVXFBMSA-N
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Description

3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid is an organic compound that features a benzene ring substituted with a methyl group, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid can be achieved through several steps:

    Starting Material: The synthesis begins with 3-methyl-4-aminobenzoic acid.

    Formation of the Intermediate: The intermediate is formed by reacting 3-methyl-4-aminobenzoic acid with 2-oxocyclohexanecarbaldehyde under acidic conditions to form the Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: Similar structure but lacks the cyclohexylidene group.

    3-methylbenzoic acid: Similar structure but lacks the amino and cyclohexylidene groups.

    4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid: Similar structure but lacks the methyl group.

Uniqueness

3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid is unique due to the presence of both the methyl and cyclohexylidene groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

3-methyl-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]benzoic acid

InChI

InChI=1S/C15H17NO3/c1-10-8-11(15(18)19)6-7-13(10)16-9-12-4-2-3-5-14(12)17/h6-9,16H,2-5H2,1H3,(H,18,19)/b12-9+

InChI Key

XEGGEBDBXPBQLS-FMIVXFBMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)N/C=C/2\CCCCC2=O

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC=C2CCCCC2=O

solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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